1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one
Description
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a substituted pyrazolone derivative characterized by a 3,5-dimethylphenyl group attached to the nitrogen atom of a partially saturated pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group, which confer diverse reactivity and biological activity. The meta-dimethyl substitution on the phenyl ring introduces steric and electronic effects that may influence solubility, crystallinity, and intermolecular interactions.
Its crystalline properties and stability may be inferred from related compounds, such as copper(I) sulfamate complexes with structurally similar ligands .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-4-3-11(14)12-13/h3-7H,1-2H3,(H,12,14) |
InChI Key |
UOXPYKNNPIGBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and catalysts would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolone Derivatives
Key Observations :
Table 2: Comparative Physicochemical Data
Key Observations :
- Limited data exist for the target compound, but its structural similarity to the 3,4-dimethyl analog suggests comparable handling precautions (e.g., avoiding direct exposure).
- The tetrazole derivative in exhibits nonlinear optical (NLO) properties, raising questions about whether the pyrazolone core could similarly contribute to such applications.
Biological Activity
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
The structure of this compound features a dimethyl-substituted phenyl group and a dihydro-pyrazolone moiety, which contribute to its unique chemical properties and biological activities .
Biological Activities
Research indicates that 1-(3,5-dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one exhibits a range of biological activities:
1. Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The mechanism involves the induction of apoptosis through caspase activation .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies indicated that it possesses IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
3. Enzyme Inhibition
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one may also act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. The detailed mechanisms are still under investigation but suggest potential for therapeutic applications in treating inflammatory diseases and cancers .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3,5-dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is influenced by structural modifications. A comparative analysis with similar compounds revealed the following insights:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-2,3-dihydro-1H-pyrazol-3-one | Lacks dimethyl substitution | Different reactivity |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Fully aromatic pyrazole ring | Variations in electronic properties |
| 4-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrazol | Additional methyl substitution | Altered pharmacological profiles |
These comparisons illustrate how variations in the chemical structure can significantly affect both the reactivity and biological activity of pyrazole derivatives .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-(3,5-dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one:
Study on Antiproliferative Activity
A study conducted on various pyrazole derivatives indicated that this compound exhibited notable antiproliferative effects with GI50 values lower than many known anticancer agents. Specifically, it induced apoptosis in cancer cell lines through increased caspase activity .
Anti-inflammatory Evaluation
Another research effort focused on the anti-inflammatory potential of this compound demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM. This positions it as a promising candidate for further development as an anti-inflammatory drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
